molecular formula C25H22SSn B12528426 [2-(Methylsulfanyl)phenyl](triphenyl)stannane CAS No. 677796-62-2

[2-(Methylsulfanyl)phenyl](triphenyl)stannane

Cat. No.: B12528426
CAS No.: 677796-62-2
M. Wt: 473.2 g/mol
InChI Key: ZBABEMUNDPCJTO-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)phenylstannane: is an organotin compound characterized by the presence of a tin atom bonded to a phenyl group substituted with a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylsulfanyl)phenylstannane typically involves the reaction of triphenyltin chloride with 2-(methylsulfanyl)phenyl lithium or Grignard reagents. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reagents. The general reaction scheme is as follows:

Ph3SnCl+C6H4(Li)SMePh3SnC6H4(SMe)+LiCl\text{Ph}_3\text{SnCl} + \text{C}_6\text{H}_4(\text{Li})\text{SMe} \rightarrow \text{Ph}_3\text{SnC}_6\text{H}_4(\text{SMe}) + \text{LiCl} Ph3​SnCl+C6​H4​(Li)SMe→Ph3​SnC6​H4​(SMe)+LiCl

Industrial Production Methods: Industrial production of 2-(Methylsulfanyl)phenylstannane may involve similar synthetic routes but on a larger scale. The use of automated reactors and stringent control of reaction conditions ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-(Methylsulfanyl)phenylstannane can undergo oxidation reactions, where the methylsulfanyl group is converted to a sulfoxide or sulfone.

    Reduction: The compound can be reduced to form various organotin hydrides.

    Substitution: The phenyl groups attached to the tin atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or alkoxides can be used in the presence of a suitable catalyst.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Organotin hydrides.

    Substitution: Various substituted organotin compounds.

Scientific Research Applications

Chemistry:

    Catalysis: 2-(Methylsulfanyl)phenylstannane is used as a catalyst in organic reactions, particularly in the formation of carbon-carbon bonds.

    Synthesis: It serves as a precursor for the synthesis of other organotin compounds.

Biology and Medicine:

    Antimicrobial Agents: Organotin compounds, including 2-(Methylsulfanyl)phenylstannane, have shown potential as antimicrobial agents due to their ability to disrupt microbial cell membranes.

Industry:

    Polymer Stabilizers: The compound is used as a stabilizer in the production of polymers to enhance their thermal and oxidative stability.

Mechanism of Action

The mechanism by which 2-(Methylsulfanyl)phenylstannane exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form coordination complexes with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This interaction is crucial in its antimicrobial and catalytic properties.

Comparison with Similar Compounds

    Triphenyltin Chloride: Similar in structure but lacks the methylsulfanyl group.

    Tributyltin Hydride: Another organotin compound used in radical reactions.

    Triphenylphosphine: While not an organotin compound, it shares similar applications in catalysis.

Uniqueness:

  • The presence of the methylsulfanyl group in 2-(Methylsulfanyl)phenylstannane imparts unique chemical reactivity and biological activity compared to other organotin compounds.
  • Its ability to undergo specific oxidation and substitution reactions makes it a versatile reagent in organic synthesis.

Properties

CAS No.

677796-62-2

Molecular Formula

C25H22SSn

Molecular Weight

473.2 g/mol

IUPAC Name

(2-methylsulfanylphenyl)-triphenylstannane

InChI

InChI=1S/C7H7S.3C6H5.Sn/c1-8-7-5-3-2-4-6-7;3*1-2-4-6-5-3-1;/h2-5H,1H3;3*1-5H;

InChI Key

ZBABEMUNDPCJTO-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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